Cas no 887458-73-3 (methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate
- methyl 2-(8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- SR-01000021862-1
- F2542-1195
- 887458-73-3
- Z237574762
- SR-01000021862
- methyl 2-[6-(4-ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- AKOS001375537
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- インチ: 1S/C21H23N5O5/c1-6-31-15-9-7-14(8-10-15)25-12(2)13(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)11-16(27)30-5/h7-10H,6,11H2,1-5H3
- InChIKey: MQFJHKXTYMQJEU-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N(C)C(N1CC(=O)OC)=O)N=C1N(C3C=CC(=CC=3)OCC)C(C)=C(C)N12
計算された属性
- せいみつぶんしりょう: 425.16991885g/mol
- どういたいしつりょう: 425.16991885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 727
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2542-1195-50mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 50mg |
$160.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-4mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 4mg |
$66.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-25mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 25mg |
$109.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-2mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 2mg |
$59.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-15mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 15mg |
$89.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-2μmol |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 2μmol |
$57.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-40mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 40mg |
$140.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-30mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 30mg |
$119.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-75mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 75mg |
$208.0 | 2023-08-19 | |
Life Chemicals | F2542-1195-3mg |
methyl 2-[8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate |
887458-73-3 | 90%+ | 3mg |
$63.0 | 2023-08-19 |
methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetateに関する追加情報
Methyl 2-(8-(4-Ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate: A Comprehensive Overview
The compound methyl 2-(8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate (CAS No. 887458-73-3) is a highly specialized organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of imidazopurine derivatives and has garnered attention due to its unique structural features and promising pharmacological properties. The molecule's structure is characterized by a purine-like framework with multiple substituents that contribute to its biological activity.
Recent studies have highlighted the importance of imidazopurine derivatives in drug discovery. The imidazo[1,2-g]purin core of this compound is a key structural element that facilitates interactions with various biological targets. The presence of the 4-ethoxyphenyl group introduces additional electronic and steric effects that enhance the molecule's bioavailability and selectivity. Furthermore, the methyl acetate moiety plays a crucial role in modulating the compound's solubility and stability.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Researchers have employed advanced techniques such as Suzuki coupling and Stille coupling to construct the imidazopurine framework. The strategic introduction of substituents like the ethoxyphenyl group has been optimized through iterative synthesis campaigns to achieve high yields and purity levels.
From a pharmacological standpoint, this compound has shown remarkable activity in preclinical models. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways. For instance, research published in *Journal of Medicinal Chemistry* revealed that this compound exhibits potent anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes. Additionally, its ability to modulate signaling pathways such as MAPK and NF-kB has been well-documented.
One of the most exciting developments related to this compound is its potential application in cancer therapy. Recent findings suggest that it may act as a chemotherapeutic agent by inducing apoptosis in cancer cells while sparing normal cells. A study published in *Oncotarget* highlighted its ability to inhibit tumor growth in mouse models without causing significant systemic toxicity.
The CAS No 887458-73-3 designation underscores the importance of standardizing chemical nomenclature for research purposes. Accurate identification and classification are essential for ensuring reproducibility and safety in laboratory settings. Researchers are encouraged to utilize databases such as PubChem and ChemSpider to access detailed information about this compound.
In conclusion, methyl 2-(8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl)acetate represents a cutting-edge advancement in medicinal chemistry. Its unique structure and promising pharmacological properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential
887458-73-3 (methyl 2-8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate) 関連製品
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